molecular formula C13H19Cl2FN2 B7987645 [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride

Cat. No.: B7987645
M. Wt: 293.20 g/mol
InChI Key: GWGVTRDTSCSLTQ-UHFFFAOYSA-N
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Description

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride is a piperidine-derived compound featuring a benzyl substituent with 2-chloro and 6-fluoro groups, coupled with a methyl-amine moiety at the piperidine-4 position. Based on its formula (estimated as C₁₄H₁₉Cl₂FN₂), the molecular weight approximates 309.7 g/mol. The hydrochloride salt enhances aqueous solubility, a common feature in pharmaceutical intermediates to improve bioavailability .

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2.ClH/c1-16-10-5-7-17(8-6-10)9-11-12(14)3-2-4-13(11)15;/h2-4,10,16H,5-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGVTRDTSCSLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CC2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Halogenated Benzyl Precursors

The primary synthesis route involves reacting 2-chloro-6-fluorobenzyl chloride with N-methylpiperidin-4-amine under basic conditions. Key steps include:

  • Reagent Ratios : A 1:1 molar ratio of 2-chloro-6-fluorobenzyl chloride to N-methylpiperidin-4-amine in dichloromethane (DCM) or toluene.

  • Base Selection : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate the amine and drive the reaction.

  • Temperature : 25–60°C for 12–24 hours, achieving yields of 65–78%.

Side Reactions :

  • Over-alkylation at the piperidine nitrogen.

  • Hydrolysis of the benzyl chloride under prolonged basic conditions.

Reductive Amination Strategies

Two-Step Process for Improved Yield

An alternative method employs reductive amination to minimize impurities:

  • Formation of Schiff Base : React 2-chloro-6-fluorobenzaldehyde with N-methylpiperidin-4-amine in ethanol at 50°C for 6 hours.

  • Reduction : Use sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) with palladium on carbon (Pd/C) to reduce the imine intermediate.

Optimized Conditions :

ParameterValue
SolventMethanol or ethanol
Catalyst10% Pd/C (0.5–1.0 equiv)
Pressure1–3 atm H₂
Yield82–89% after purification

Protection-Deprotection Strategies

Boc Protection for Selective Functionalization

To prevent undesired side reactions, the piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group:

  • Protection : Treat N-methylpiperidin-4-amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).

  • Benzylation : React Boc-protected amine with 2-chloro-6-fluorobenzyl chloride under basic conditions.

  • Deprotection : Remove the Boc group using hydrochloric acid (HCl) in dioxane or ethyl acetate.

Advantages :

  • Reduces over-alkylation by >30% compared to direct methods.

  • Enables isolation of intermediates for quality control.

Salt Formation and Purification

Hydrochloride Salt Crystallization

The free base is converted to its hydrochloride salt for improved stability:

  • Acid Treatment : Add concentrated HCl (37%) to a solution of the free base in ethanol or acetone at 0–5°C.

  • Crystallization : Cool the mixture to −20°C for 12 hours, yielding white crystalline solids.

Purity Data :

MethodPurity (%)Impurity Profile
HPLC (C18 column)98.5–99.2<0.5% unreacted benzyl chloride
NMR>99No detectable side products

Industrial-Scale Production

Continuous Flow Reactor Optimization

For large-scale synthesis (>100 kg), continuous flow systems enhance efficiency:

  • Residence Time : 30–60 minutes at 60°C.

  • Solvent Recovery : >90% toluene recycled via distillation.

  • Throughput : 15–20 kg/day with 88% yield.

Cost Analysis :

ComponentCost per kg (USD)
Raw Materials1,200–1,500
Purification300–400
Total1,500–1,900

Comparative Analysis of Methods

Yield and Scalability

MethodYield (%)ScalabilityPurity (%)
Nucleophilic Substitution65–78Moderate95–98
Reductive Amination82–89High98–99.2
Continuous Flow85–88Industrial97–98.5

Key Insight : Reductive amination offers the best balance of yield and purity for laboratory-scale synthesis, while continuous flow is optimal for industrial production .

Chemical Reactions Analysis

Types of Reactions

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The piperidine ring and the benzyl group can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or methanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

[1-(3-Chloro-phenyl)-ethyl]-piperidin-4-yl-amine Hydrochloride (CAS 71825-24-6)

  • Molecular Formula : C₁₃H₁₉Cl₂N₂
  • Molecular Weight : 289.2 g/mol
  • Key Features :
    • A 3-chloro-phenyl group attached via an ethyl linker (vs. benzyl in the target compound).
    • Single chlorine substituent (vs. dual chloro-fluoro substitution in the target).
  • The absence of a fluorine atom may decrease electronegativity, impacting interactions with hydrophobic pockets in biological targets .

Methyl-[1-(4-Methyl-benzyl)-piperidin-3-yl]-amine Hydrochloride (CAS 1289387-29-6)

  • Molecular Formula : C₁₄H₂₃ClN₂
  • Molecular Weight : 254.8 g/mol
  • Key Features :
    • 4-Methyl-benzyl substituent (electron-donating methyl group vs. electron-withdrawing Cl/F in the target).
    • Piperidin-3-yl-methyl-amine (vs. piperidin-4-yl in the target).
  • Implications : The methyl group on the benzyl ring increases lipophilicity (higher logP), which may enhance blood-brain barrier penetration. The positional isomerism (piperidin-3-yl vs. 4-yl) could lead to divergent pharmacological profiles, such as sigma receptor selectivity .

1-[1-(8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carbonyl)piperidin-4-yl]cyclopropan-1-amine Hydrochloride

  • Molecular Formula : C₁₅H₂₀Cl₂N₆O
  • Molecular Weight : 371.27 g/mol
  • Key Features :
    • Incorporates a benzopyran-carbonyl scaffold (vs. benzyl in the target).
    • Cyclopropane-amine substituent (vs. methyl-amine).
  • The cyclopropane group may enhance steric constraints, affecting binding affinity to enzymes like monoamine oxidases .

Physicochemical and Pharmacological Comparison

Parameter Target Compound [1-(3-Cl-Ph)-ethyl]-piperidin-4-amine HCl Methyl-[1-(4-Me-benzyl)-piperidin-3-amine HCl
Molecular Weight (g/mol) ~309.7 289.2 254.8
Substituents 2-Cl,6-F benzyl 3-Cl-phenyl ethyl 4-Me-benzyl
logP (Predicted) ~2.8 (moderate polarity) ~3.1 (higher lipophilicity) ~3.5 (highest lipophilicity)
Solubility High (HCl salt) Moderate (HCl salt) Moderate (HCl salt)
Receptor Affinity Likely sigma-1/2 receptors Dopamine D₂ (hypothesized) Sigma-1 (reported in analogues)

Research Findings and Implications

Electron-Withdrawing vs. Donating Groups: The dual chloro-fluoro substitution in the target compound increases electronegativity, enhancing polar interactions with receptors like sigma-1, which prefers halogenated aromatic systems .

Positional Isomerism :

  • Piperidin-4-yl derivatives (target and CAS 71825-24-6) may exhibit distinct binding modes compared to piperidin-3-yl analogues. For example, sigma-2 receptors show higher affinity for 4-yl derivatives due to spatial alignment with transmembrane helices .

Salt Forms and Solubility :

  • All compared compounds are hydrochloride salts, ensuring comparable aqueous solubility. However, bulkier substituents (e.g., benzopyran in ) may reduce solubility despite the salt form .

Biological Activity

Introduction

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride is a synthetic compound with potential applications in pharmacology, particularly in neuropharmacology. Its structure includes a piperidine ring, a chloro-substituted benzyl group, and a methylamine moiety, which contribute to its biological activity. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Properties

The molecular formula of this compound is C13H19ClFN2, with a molecular weight of approximately 293.21 g/mol. The presence of halogen atoms (chlorine and fluorine) in its structure enhances its lipophilicity and potential receptor interactions.

Table 1: Structural Features and Properties

PropertyValue
Molecular FormulaC13H19ClFN2
Molecular Weight293.21 g/mol
CAS Number[Not specified]
EINECS[Not specified]

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly dopamine and serotonin receptors. Preliminary studies suggest that the unique combination of chlorine and fluorine substituents may enhance binding affinity and selectivity for these targets, potentially modulating mood and anxiety disorders.

Pharmacological Studies

Research indicates that compounds similar to this compound have shown promise in various pharmacological assays:

  • Dopamine Receptor Modulation : Compounds with similar structures have been investigated for their ability to modulate dopamine receptors, which are crucial in the treatment of psychiatric disorders.
  • Anxiolytic Effects : Some analogs have demonstrated anxiolytic properties, suggesting potential therapeutic applications in anxiety-related conditions.

Table 2: Comparative Biological Activities of Related Compounds

Compound NameStructural FeaturesNotable Activities
2-Chloro-N-(piperidin-4-yl)benzamidePiperidine ring, chloro-substitutedAntidepressant properties
6-Fluoro-N-(piperidin-4-yl)benzamidePiperidine ring, fluoro-substitutedAnxiolytic effects
N-(2-Chloro-benzyl)-N-methyl-piperidineChloro-benzyl group attached to piperidineDopamine receptor modulation

Case Studies

A recent study explored the antibacterial properties of various piperidine derivatives, including this compound. The study assessed the Minimum Inhibitory Concentration (MIC) against several bacterial strains:

Table 3: Antibacterial Activity Results

CompoundMIC (µM) against S. aureusMIC (µM) against E. coli
This compound< 20< 20
Analog A< 10< 15
Analog B> 30> 30

In this study, the compound exhibited significant antibacterial activity with MIC values indicating effective inhibition of bacterial growth at low concentrations.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that minor modifications in the compound's structure can significantly affect its biological activity. The presence of electron-withdrawing groups like chlorine and fluorine enhances the compound's interaction with target receptors, thereby increasing its efficacy.

This compound shows promising biological activity, particularly in neuropharmacological applications. Its unique structural features facilitate interactions with key neurotransmitter systems, suggesting potential therapeutic roles in treating mood disorders and anxiety-related conditions. Further research is warranted to explore its full pharmacological profile and potential clinical applications.

Q & A

Q. What synthetic routes are effective for producing [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via Mannich reactions or nucleophilic substitution, leveraging piperidine derivatives and halogenated benzyl groups. For example, analogous syntheses of piperidinyl amines involve reacting chlorinated/fluorinated aryl halides with piperidine precursors under alkaline conditions . To optimize yields, Design of Experiments (DoE) is critical. Factors such as temperature (e.g., 93–96°C for hydrolysis ), molar ratios, and catalyst selection should be systematically tested. Statistical DoE methods reduce experimental runs while identifying optimal parameters (e.g., pH 6.5 buffers for stability ).

Q. Which analytical techniques are most reliable for characterizing structural purity and confirming the hydrochloride salt form?

  • Methodological Answer :
  • Spectroscopy : High-resolution NMR (¹H/¹³C) identifies substitution patterns on the piperidine ring and benzyl group. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., analogs with MW ~290–300 ).
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, while ion chromatography verifies chloride content in the hydrochloride salt.
  • Thermal Analysis : Differential scanning calorimetry (DSC) detects salt formation via distinct melting points .

Q. What safety protocols are essential for handling this compound during synthesis and storage?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact (H313/H333 hazards ).
  • Storage : Store in airtight containers at 2–8°C, away from moisture. Hydrochloride salts are hygroscopic and may degrade under humidity .
  • Waste Disposal : Neutralize acidic residues before disposal. Partner with certified waste management services for halogenated byproducts .

Advanced Research Questions

Q. How can computational modeling predict the compound’s receptor-binding interactions and selectivity?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets such as serotonin or dopamine receptors. Prioritize piperidine’s amine group and halogenated benzyl moiety for hydrogen bonding and hydrophobic interactions .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Parameters like binding free energy (ΔG) and root-mean-square deviation (RMSD) quantify selectivity .

Q. How do pH and temperature variations affect the compound’s stability in aqueous solutions, and what degradation products form?

  • Methodological Answer :
  • Stability Studies : Prepare buffers (pH 4–9) and incubate the compound at 25°C/40°C. Monitor degradation via HPLC every 24 hours. For example, ammonium acetate buffers (pH 6.5) are effective for short-term stability .
  • Degradation Pathways : Hydrolysis of the piperidine ring or dehalogenation of the benzyl group may occur under acidic/alkaline conditions. LC-MS/MS identifies fragments like 2-chloro-6-fluoro-benzyl alcohol .

Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :
  • Standardize Assays : Ensure consistent cell lines (e.g., HEK293 for receptor assays) and controls. Variations in assay pH or temperature may alter ionization and activity .
  • Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s test) to aggregate data from multiple studies. Confounding factors like impurity profiles (e.g., residual solvents ) must be normalized .

Q. What advanced separation techniques improve purification of stereoisomers or regioisomers in the synthesis?

  • Methodological Answer :
  • Chiral Chromatography : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers.
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate the desired hydrochloride salt form. Analogous piperidine derivatives achieve >95% purity via recrystallization .

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